Chiral Building Block Enables Sub-Nanomolar ACE Inhibition in Imidapril Synthesis
When incorporated into the imidapril scaffold, the target compound enables the synthesis of the active metabolite 6366A (imidaprilat), which inhibits porcine renal ACE with a Ki of 0.067 nM and human serum ACE with a Ki of 0.04 nM. These Ki values are 3- to 18-fold more potent than those of comparator ACE inhibitors tested in the same study [1]. The free base form, α-methyl-β-phenylserine, is documented as a DOPA decarboxylase inhibitor, with the (2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid analog exhibiting an IC50 of 6.37 mM against Locusta migratoria DOPA decarboxylase — approximately 95,000-fold weaker than the ACE potency achieved by 6366A, underscoring the target-selectivity advantage conferred by the imidapril scaffold [2].
| Evidence Dimension | ACE inhibition potency (Ki) of the active metabolite derived from the target compound scaffold vs. comparator ACE inhibitors |
|---|---|
| Target Compound Data | 6366A (imidaprilat): Ki = 0.067 nM (porcine renal ACE), 0.04 nM (human serum ACE) |
| Comparator Or Baseline | Other ACE inhibitors in the same study: Ki values 3- to 18-fold higher (weaker) than 6366A |
| Quantified Difference | 3- to 18-fold more potent than comparator ACE inhibitors; DOPA decarboxylase comparator IC50 = 6.37 mM (~95,000-fold weaker) |
| Conditions | In vitro enzyme inhibition assay; porcine renal ACE and human serum ACE; Sugaya et al., 1992 |
Why This Matters
Procurement of this specific chiral building block is essential for synthesizing imidapril with clinically validated, sub-nanomolar ACE inhibitory potency, directly impacting the pharmacological quality of the final API.
- [1] Sugaya, T. et al. Studies on angiotensin I converting enzyme (ACE) inhibitory effect of imidapril. (I). Inhibition of various tissue ACEs in vitro. Jpn. Pharmacol. Ther., 1992. View Source
- [2] BRENDA Enzyme Database. Ligand (2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid. IC50 = 6.37 mM against Locusta migratoria DOPA decarboxylase (EC 4.1.1.25). View Source
